molecular formula C11H17N4O5+ B12078617 1H-Purinium, 6,9-dihydro-7-methyl-6-oxo-9-beta-D-ribofuranosyl-

1H-Purinium, 6,9-dihydro-7-methyl-6-oxo-9-beta-D-ribofuranosyl-

Cat. No.: B12078617
M. Wt: 285.28 g/mol
InChI Key: TUGZJKMCEMAHRC-IOSLPCCCSA-O
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Description

1H-Purinium, 6,9-dihydro-7-methyl-6-oxo-9-beta-D-ribofuranosyl-, also known as 7-Methylguanosine, is a modified nucleoside that plays a crucial role in various biological processes. It is a derivative of guanosine, where a methyl group is added to the nitrogen at position 7 of the guanine base. This compound is significant in the field of molecular biology and biochemistry due to its involvement in RNA processing and modification .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Purinium, 6,9-dihydro-7-methyl-6-oxo-9-beta-D-ribofuranosyl- typically involves the methylation of guanosine. One common method is the reaction of guanosine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous solution at a controlled temperature to ensure the selective methylation at the N7 position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity. The product is then purified using techniques such as crystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 1H-Purinium, 6,9-dihydro-7-methyl-6-oxo-9-beta-D-ribofuranosyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of 7-methylguanine, while substitution reactions can yield various substituted purine derivatives .

Scientific Research Applications

1H-Purinium, 6,9-dihydro-7-methyl-6-oxo-9-beta-D-ribofuranosyl- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Purinium, 6,9-dihydro-7-methyl-6-oxo-9-beta-D-ribofuranosyl- involves its incorporation into RNA molecules. The methylation at the N7 position of guanosine affects the stability and function of RNA. This modification can influence RNA splicing, translation, and degradation processes. The compound interacts with various molecular targets, including RNA-binding proteins and enzymes involved in RNA metabolism .

Comparison with Similar Compounds

Uniqueness: 1H-Purinium, 6,9-dihydro-7-methyl-6-oxo-9-beta-D-ribofuranosyl- is unique due to its specific methylation, which imparts distinct biochemical properties. This modification enhances its stability and alters its interaction with other biomolecules, making it a valuable tool in molecular biology and therapeutic research .

Properties

Molecular Formula

C11H17N4O5+

Molecular Weight

285.28 g/mol

IUPAC Name

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-1,8-dihydropurin-1-ium-6-one

InChI

InChI=1S/C11H16N4O5/c1-14-4-15(9-6(14)10(19)13-3-12-9)11-8(18)7(17)5(2-16)20-11/h3,5,7-8,11,16-18H,2,4H2,1H3,(H,12,13,19)/p+1/t5-,7-,8-,11-/m1/s1

InChI Key

TUGZJKMCEMAHRC-IOSLPCCCSA-O

Isomeric SMILES

CN1CN(C2=C1C(=O)[NH2+]C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

CN1CN(C2=C1C(=O)[NH2+]C=N2)C3C(C(C(O3)CO)O)O

Origin of Product

United States

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